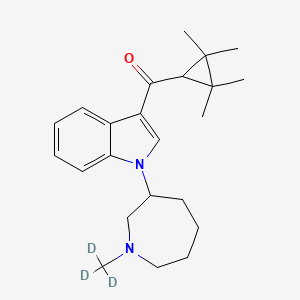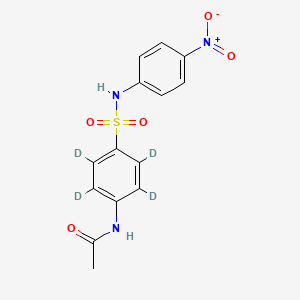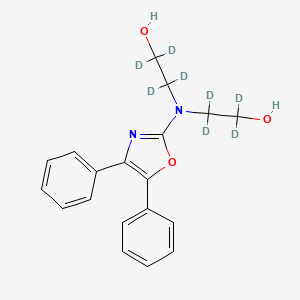
Ditazole-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditazole-d8 is a deuterium-labeled derivative of Ditazole, a non-steroidal anti-inflammatory drug (NSAID). Ditazole is known for its analgesic, antipyretic, and platelet aggregation inhibitory effects . The deuterium labeling in this compound is primarily used for tracing and quantitation during drug development processes .
Métodos De Preparación
The preparation of Ditazole-d8 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Ditazole molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium . The synthetic routes and reaction conditions for this compound are similar to those used for Ditazole, with additional steps to introduce deuterium atoms .
Análisis De Reacciones Químicas
Ditazole-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ditazole-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Ditazole.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new NSAIDs.
Industry: Utilized in the development of new drugs and in quality control processes during drug manufacturing
Mecanismo De Acción
Ditazole-d8 exerts its effects through mechanisms similar to Ditazole. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, this compound inhibits platelet aggregation by interfering with the function of thromboxane A2, a molecule that promotes platelet clumping .
Comparación Con Compuestos Similares
Ditazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Phenylbutazone: Another NSAID with similar analgesic and antipyretic effects.
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects.
These compounds share similar therapeutic effects but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2/i11D2,12D2,13D2,14D2 |
Clave InChI |
UUCMDZWCRNZCOY-FUEQIQQISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C([2H])([2H])O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


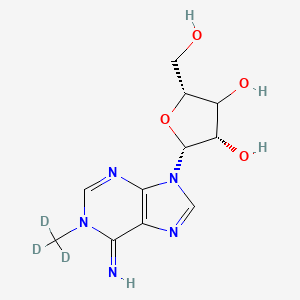

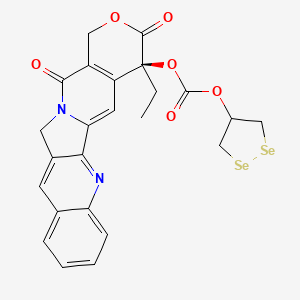
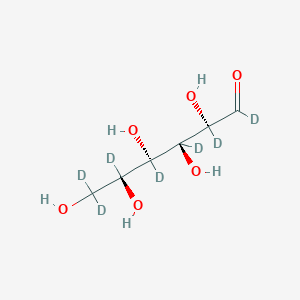

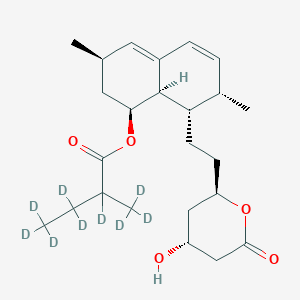
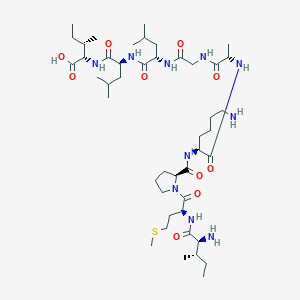
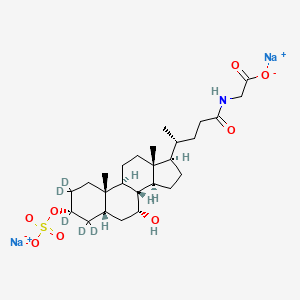
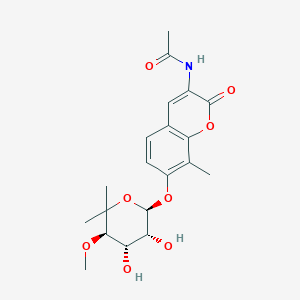
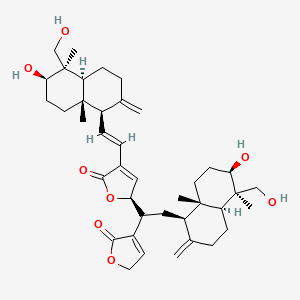
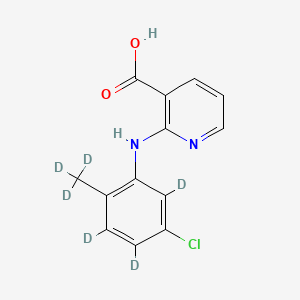
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
